molecular formula C5H7FO2 B6320649 methyl 2-fluorocyclopropanecarboxylate CAS No. 155687-10-8

methyl 2-fluorocyclopropanecarboxylate

Cat. No.: B6320649
CAS No.: 155687-10-8
M. Wt: 118.11 g/mol
InChI Key: NBXDRYGLTMYUGZ-UHFFFAOYSA-N
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Description

Methyl 2-fluorocyclopropanecarboxylate, with the molecular formula C5H7FO2, is a fluorinated ester compound that serves as a versatile and valuable building block in advanced organic synthesis and pharmaceutical research . The incorporation of a fluorine atom onto the cyclopropane ring is a established strategy in medicinal chemistry to fine-tune the properties of bioactive molecules . This compound is particularly significant in the design and synthesis of novel fluorinated cyclopropane derivatives, which are key intermediates for developing potential therapeutics targeting the central nervous system . Its primary research value lies in its application as a synthetic intermediate for constructing more complex, fluorinated molecular architectures. The presence of the strained cyclopropane ring, combined with the fluorine substituent, can impart increased metabolic stability and optimal lipophilicity to drug candidates, thereby improving their ability to penetrate the blood-brain barrier . Researchers utilize this reagent to introduce the fluorinated cyclopropane motif, a privileged structure in drug discovery, into lead compounds. This process is crucial for exploring structure-activity relationships and for optimizing the potency and selectivity of agonists for receptors such as 5-HT2C, a promising target for disorders including obesity and schizophrenia . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-fluorocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7FO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXDRYGLTMYUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Optimization

  • Thiol-ene coupling : 1,1-Dichloro-1-fluoroethane reacts with thiophenol under alkaline conditions (KOH/NaOH) to form a phenyl sulfide intermediate.

  • Oxidation : Oxone® (2KHSO₅·KHSO₄·K₂SO₄) replaces meta-chloroperbenzoic acid (mCPBA) to oxidize the sulfide to sulfoxide, enhancing safety and scalability.

  • Elimination : Base-mediated β-elimination generates 1-fluoro-1-benzenesulfonylethylene, a key dienophile.

  • Cyclopropanation : Ethyl diazoacetate adds to the dienophile via [2+1] cycloaddition using Ru-based catalysts, achieving trans/cis selectivity up to 86:14.

  • Hydrolysis and esterification : The cyclopropane intermediate undergoes base-induced sulfone elimination, followed by acidification to 2-fluorocyclopropanecarboxylic acid and subsequent methyl esterification.

Key improvements :

  • Oxone® utilization : Avoids explosive peracids, enabling safer large-scale runs.

  • Catalyst tuning : Ruthenium complexes improve stereoselectivity versus earlier Cu catalysts.

  • Yield enhancement : Overall yields reach 60–70%, outperforming classical methods.

Table 1: Comparative Analysis of Cyclopropanation Methods

ParameterFirst Sankyo (1995)WO2018032796A1
BaseKOH/NaOH (10 M)K₂CO₃ (2 M)
Oxidizing AgentOxone®
CatalystNoneRu complex
Trans/Cis Ratio1:186:14
Overall Yield51%68%
ScalabilityLowHigh

Michael-Initiated Ring Closure (MIRC) and Halogen Exchange

A two-step protocol developed by European researchers provides an alternative route (Eur. J. Org. Chem. 2013):

Mechanism and Scope

  • MIRC reaction : Ethyl 2,2-dichloroacetate reacts with electron-deficient olefins (e.g., acrylates) under mild basic conditions (K₂CO₃, DMF) to form α-chlorocyclopropanecarboxylates.

  • Fluorination : Potassium bifluoride (KHF₂) mediates halogen exchange, replacing chloride with fluoride via an SN2 mechanism.

Notable features :

  • Dual role of KHF₂ : Acts as both base and nucleophile, simplifying reagent handling.

  • Broad substrate tolerance : Compatible with aryl- and alkyl-substituted olefins.

  • Methyl ester adaptation : Substituting ethyl dichloroacetate with methyl dichloroacetate directly yields methyl 2-fluorocyclopropanecarboxylate, though this variant remains unexplored in published literature.

Table 2: MIRC-Halogen Exchange Performance

SubstrateChlorocyclopropane YieldFluorinated Product Yield
Ethyl acrylate85%78%
Methyl acrylateNot reportedNot reported
Vinyl sulfone72%65%

Ruthenium-Catalyzed Asymmetric Cyclopropanation

Building on earlier work, Japan’s Xinglin Pharmaceutical introduced a Ru-catalyzed method using 1-fluoro-1-benzenesulfonyl ethylene and diazoacetates. Key advances include:

  • Enhanced stereocontrol : Chiral Ru catalysts achieve enantiomeric excess (ee) >90% for trans-isomers.

  • Solvent versatility : Reactions proceed in dichloromethane or toluene, simplifying product isolation.

  • Direct methyl ester synthesis : Employing methyl diazoacetate instead of ethyl derivatives bypasses post-synthesis transesterification, though experimental details remain proprietary .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorocyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Key Observations:

Ester Group Impact: Methyl vs. Benzyl and tert-butyl groups, however, offer better stability during synthesis . Ethyl Derivatives: Ethyl 2-fluorocyclopropanecarboxylate derivatives (e.g., compound 161) incorporate additional functional groups (e.g., amino, phosphoryl), broadening their utility in organophosphorus chemistry .

Stereochemical Control :

  • The Z/E isomer ratio in benzyl derivatives (18:82) suggests significant steric and electronic influence from the ester group during cyclopropanation. Methyl esters may exhibit similar trends due to comparable electronic profiles .

Spectroscopic Characterization :

  • Fluorine’s strong inductive effect produces distinct ¹⁹F NMR shifts (~-150 to -200 ppm for cyclopropane derivatives), while ¹H NMR coupling constants (e.g., JHF ~50 Hz) confirm cyclopropane ring strain .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 2-fluorocyclopropanecarboxylate, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : The synthesis typically involves cyclopropanation via [2+1] cycloaddition using diazo esters (e.g., methyl diazoacetate) and fluorinated alkenes. Key factors include:

  • Temperature : Low temperatures (−10°C to 0°C) minimize side reactions like dimerization .
  • Catalysts : Rhodium(II) acetate or copper-based catalysts enhance regioselectivity for the 2-fluoro-substituted product .
  • Solvent : Dichloromethane or THF under inert atmospheres prevents hydrolysis of intermediates .
    • Data Table :
RouteCatalystYield (%)Selectivity (trans:cis)
Rh(II)-catalyzedRhodium(II) acetate65–7585:15
Cu(I)-mediatedCu(acac)₂50–6070:30

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

  • Methodological Answer :

  • <sup>1</sup>H NMR : The cyclopropane protons appear as distinct multiplets at δ 1.2–1.8 ppm due to ring strain. The methyl ester group resonates at δ 3.6–3.8 ppm .
  • <sup>19</sup>F NMR : A singlet near δ −120 to −125 ppm confirms fluorine substitution .
  • IR Spectroscopy : Strong C=O stretching at 1720–1740 cm⁻¹ and C-F stretching at 1100–1150 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry models predict the ring-strain energy and electronic effects of the fluorine substituent in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model cyclopropane ring strain (typically ~27 kcal/mol) and assess fluorine’s electron-withdrawing effects on ester group reactivity .
  • NBO Analysis : Quantifies hyperconjugation between the fluorine atom and cyclopropane ring, influencing bond lengths and angles .

Q. What strategies resolve contradictions in reported reactivity of this compound during ring-opening reactions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Competing pathways (e.g., acid-catalyzed vs. radical-mediated ring-opening) may explain discrepancies. Use time-resolved NMR or quenching experiments to isolate intermediates .
  • Isotopic Labeling : Introduce <sup>13</sup>C or <sup>2</sup>H at the cyclopropane ring to track bond cleavage patterns .

Q. How does the fluorine atom influence the compound’s stability under varying pH conditions, and what degradation products form?

  • Methodological Answer :

  • Hydrolytic Stability : At pH > 8, ester hydrolysis dominates, yielding 2-fluorocyclopropanecarboxylic acid. Fluorine’s inductive effect slows hydrolysis compared to non-fluorinated analogs .
  • Degradation Pathways :
  • Acidic Conditions : Ring-opening via protonation at the cyclopropane carbon, forming fluorinated alkenes.
  • Oxidative Conditions : Fluorine stabilizes radicals, leading to dimerization or polymerization .

Data-Driven Research Design

Q. What experimental controls are critical when studying this compound in biological systems (e.g., enzyme inhibition assays)?

  • Methodological Answer :

  • Negative Controls : Use non-fluorinated cyclopropane analogs (e.g., methyl cyclopropanecarboxylate) to isolate fluorine’s role in binding affinity .
  • Solvent Compatibility : Ensure DMSO or ethanol concentrations < 1% to avoid solvent-induced denaturation .

Q. How can researchers optimize reaction scalability while maintaining stereochemical purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during cyclopropanation .
  • Chiral Auxiliaries : Use menthol-derived esters to enforce trans-selectivity, achieving >90% enantiomeric excess (ee) .

Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in fluorocyclopropane derivatives during nucleophilic substitution?

  • Methodological Answer :

  • Steric vs. Electronic Effects : Fluorine’s electronegativity directs nucleophiles to the less substituted carbon, but steric hindrance from the methyl ester may override this trend. Computational modeling (e.g., Fukui indices) can predict dominant factors .

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